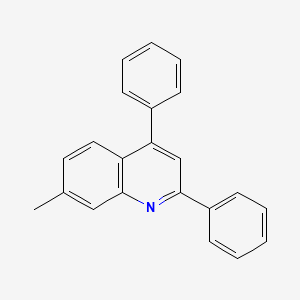

7-Methyl-2,4-diphenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

87797-61-3 |

|---|---|

Molecular Formula |

C22H17N |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

7-methyl-2,4-diphenylquinoline |

InChI |

InChI=1S/C22H17N/c1-16-12-13-19-20(17-8-4-2-5-9-17)15-21(23-22(19)14-16)18-10-6-3-7-11-18/h2-15H,1H3 |

InChI Key |

RRHXAHPPDGIAQY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methyl 2,4 Diphenylquinoline and Analogues

Friedländer Condensation and Modified Approaches for Methylated Diphenylquinolines

The Friedländer synthesis, first reported in 1882, remains a fundamental and versatile method for constructing quinoline (B57606) rings. nih.govorganicreactions.org It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. organicreactions.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by a cyclodehydration step. organicreactions.orgjk-sci.com

Conventional Friedländer Condensation for Quinoline Synthesis

The conventional Friedländer synthesis is a reaction between an o-aminoaryl aldehyde or ketone and a second molecule, typically a ketone, that possesses an α-methylene group. organic-chemistry.orgjk-sci.com The reaction is typically promoted by acid or base catalysts, with common solvents including ethanol, methanol, or DMF, often under reflux conditions (80–120 °C). jk-sci.com

There are two generally accepted mechanisms for this reaction. wikipedia.orgresearchgate.net

Aldol Condensation Pathway: The reaction begins with an aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. This is followed by cyclization and dehydration (loss of water) to form the quinoline ring. researchgate.net

Schiff Base Pathway: The initial step is the formation of a Schiff base between the amine of the 2-aminoaryl carbonyl and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product. wikipedia.org

The choice of reactants is crucial. For the synthesis of 7-Methyl-2,4-diphenylquinoline, a plausible route would involve the reaction of 2-amino-4-methylbenzophenone with acetophenone.

Catalyst-Mediated Friedländer Variants

To overcome the often harsh conditions (high temperatures and strong acids or bases) of the conventional method, various catalyst-mediated approaches have been developed. nih.govwikipedia.org These variants offer improvements such as milder reaction conditions, higher yields, and greater efficiency.

One notable example involves the use of diphenyl phosphate as a catalyst. A solvent-free synthesis of quinoline derivatives has been achieved through the Friedländer condensation of acetophenone derivatives and 2-aminoacetophenone derivatives using diphenyl phosphate as a catalyst under microwave irradiation. researchgate.net This method represents a greener and more efficient alternative to traditional heating. researchgate.net

A wide array of other catalysts have been successfully employed in the Friedländer synthesis, demonstrating the reaction's versatility. These include:

Brønsted Acids: p-Toluenesulfonic acid and trifluoroacetic acid. organic-chemistry.orgwikipedia.org

Lewis Acids: Neodymium(III) nitrate hexahydrate, Ytterbium triflate, and FeCl3. organic-chemistry.orgresearchgate.net

Iodine: Molecular iodine has been shown to be a highly efficient catalyst for this annulation. organic-chemistry.org

Nanocatalysts: Sulfamic acid-supported Fe3O4@SiO2 nanoparticles have been used as a solid acid catalyst, offering high yields and ease of recycling. nih.gov

| Catalyst System | Reactants | Conditions | Key Advantage |

| Diphenyl phosphate | Acetophenone derivatives, 2-aminoacetophenone derivatives | Microwave irradiation, Solvent-free | Green methodology, rapid |

| p-Toluenesulfonic acid | Various o-aminoaryl ketones and methylene ketones | Solvent-free, Microwave or conventional heating | High efficiency, rapid |

| Molecular Iodine | 2-Aminobenzophenone, Ethyl acetoacetate | Ethanol, Reflux | Highly efficient, mild conditions |

| Fe3O4@SiO2-PDETSA | 2-aminobenzaldehyde, dimedone | Reflux (110 °C) | Recyclable solid acid catalyst |

This table presents a selection of catalyst systems for the Friedländer synthesis based on available research data.

Multi-Component Reactions (MCRs) for Quinoline Framework Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have become a powerful tool in organic synthesis. rsc.org They are highly valued for their atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple starting materials. nih.govrsc.org MCRs have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org

A3 Coupling Reaction (Aldehyde-Amine-Alkyne)

The A3 coupling reaction is a prominent MCR that involves the combination of an aldehyde, an amine, and an alkyne to produce a propargylamine intermediate. researchgate.netwikipedia.org In the context of quinoline synthesis, this intermediate undergoes a subsequent intramolecular cyclization to form the quinoline ring. nih.gov This methodology is particularly attractive for its high atom and step economy. chemrevlett.com

The general mechanism involves the in-situ formation of an imine from the aldehyde and the aniline. Simultaneously, a metal catalyst activates the terminal alkyne to form a metal acetylide. A nucleophilic addition of the acetylide to the imine yields the key propargylamine intermediate, which then cyclizes to afford the 2,4-disubstituted quinoline. wikipedia.orgscielo.br

Transition Metal Catalysis

A variety of transition metals have been found to effectively catalyze the A3 coupling reaction for quinoline synthesis. researchgate.net The Lewis acidic nature of these metals is crucial for activating both the imine formation and the alkyne addition steps. nih.govscielo.br

Copper (CuI): Copper(I) iodide is a frequently used catalyst for A3 coupling reactions. One pioneering method described a convenient copper-catalyzed A3 coupling using aromatic amines, aldehydes, and alkynes to synthesize quinolines. researchgate.net

Iron (FeCl3): Iron(III) chloride is an inexpensive and environmentally benign Lewis acid that has been shown to effectively mediate the three-component synthesis of quinolines. researchgate.netscielo.br

Niobium (NbCl5): Niobium(V) chloride has been successfully applied as a catalyst for the synthesis of 2,4-diphenylquinolines via the three-component reaction of aniline derivatives, benzaldehyde, and phenylacetylene under ambient conditions. chemrevlett.com

Other Metals: Gold (Au), Silver (Ag), and Rhodium (Rh) based catalytic systems have also been developed, highlighting the broad applicability of transition metals in this transformation. nih.gov Yttrium(III) chloride (YCl3) has also been used effectively under solvent-free microwave irradiation conditions. chemrevlett.com

| Catalyst | Amine | Aldehyde | Alkyne | Conditions | Yield |

| CuCl | Aniline | Aromatic Aldehyde | Phenylacetylene | THF, 70 °C | Moderate |

| FeCl3 | Aniline | Benzaldehyde | Phenylacetylene | N/A | Good |

| NbCl5 | Aniline derivatives | Benzaldehyde | Phenylacetylene | Ambient | Good |

| YCl3 | Functionalized anilines | Aryl/alkyl aldehydes | Terminal aromatic alkynes | Solvent-free, MW | Good to Excellent |

This table summarizes representative examples of transition metal-catalyzed A3 coupling reactions for quinoline synthesis.

Organocatalysis and Metal-Free Systems

In line with the principles of green chemistry, efforts have been made to develop metal-free and organocatalytic versions of quinoline synthesis. mdpi.com These systems avoid the cost and potential toxicity associated with residual transition metals.

Molecular Iodine: Iodine has been employed as a catalyst for the synthesis of diarylquinolines from enamides and imines. mdpi.com The proposed mechanism involves an initial ortho-iodination of an aryl imine, followed by insertion of an enamide, cyclization, and elimination to form the quinoline product. mdpi.com

K2S2O8/DMSO System: An oxidative annulation strategy using potassium persulfate (K2S2O8) as the oxidant and dimethyl sulfoxide (DMSO) as a methine (=CH-) equivalent provides an efficient route to 4-arylquinolines. organic-chemistry.org This reaction proceeds by combining anilines, aryl ketones, and DMSO in a cascade process that forms the necessary C-N and C-C bonds for cyclization. organic-chemistry.org This method avoids the need for expensive transition metal catalysts and utilizes simple, readily available precursors. organic-chemistry.org

These metal-free approaches offer sustainable and cost-effective alternatives for the construction of the quinoline framework, contributing to the expanding toolkit available for the synthesis of compounds like this compound.

Microwave-Assisted and Solvent-Free Synthetic Conditions

The quest for more sustainable and efficient chemical processes has propelled the development of microwave-assisted and solvent-free synthetic methods for quinoline derivatives. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

A notable application of this is in the Friedländer annulation, a classic and versatile method for quinoline synthesis. researchgate.net Microwave irradiation has been shown to significantly accelerate this reaction. For instance, the condensation of 2-aminophenylketones with ketones can be achieved in minutes with excellent yields when subjected to microwave heating, often in the absence of a traditional solvent. researchgate.netnih.govnih.gov In some cases, neat acetic acid can serve as both the solvent and the acid catalyst, further enhancing the green credentials of the methodology. researchgate.netnih.govnih.gov One study demonstrated that employing neat acetic acid as both solvent and catalyst with microwave irradiation at 160 °C allowed for quinoline synthesis in just 5 minutes with excellent yields. researchgate.netnih.govnih.gov

Solvent-free conditions, often coupled with microwave assistance, represent a particularly environmentally benign approach. tandfonline.comresearchgate.net One-pot reactions under solvent-free conditions, irradiated by microwaves, have been successfully employed for the synthesis of complex quinoline systems. tandfonline.com For example, the synthesis of quinolino-quinolines has been achieved in 10–13 minutes with good yields from 2-hydroxy/mercapto/seleno-4-methylquinoline and 2-mercapto/seleno-3-formyl quinolines using anhydrous ammonium hydroxide as a reductant under microwave irradiation. tandfonline.com

Heterogeneous catalysts, such as zeolites, have also been utilized in solvent-free syntheses of 2,4-disubstituted quinolines. rsc.org A simple one-step cyclization of ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst under solvent-free conditions has been reported, highlighting a green and efficient route to these compounds. rsc.org

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted Friedländer Synthesis | 5 minutes | Excellent | Neat acetic acid, 160 °C | researchgate.netnih.govnih.gov |

| Conventional Friedländer Synthesis | Several days | Very poor | Organic solvent, acetic acid catalyst, room temperature | researchgate.netnih.gov |

| Microwave-Assisted Quinolino-quinoline Synthesis | 10-13 minutes | Good | Solvent-free, anhydrous ammonium hydroxide | tandfonline.com |

Other Multi-Component Cycloaddition Reactions in Quinoline Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. mdpi.comresearchgate.net Several MCRs that proceed via cycloaddition mechanisms are employed in the synthesis of the quinoline scaffold.

The Povarov reaction is a well-established MCR that typically involves the inverse electron-demand Diels-Alder reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com These can then be oxidized to the corresponding quinoline. An iodine-catalyzed multicomponent Povarov reaction can lead to 2- and 4-substituted quinolines. mdpi.com

Other cycloaddition strategies include visible-light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reactions between glycine esters and olefins to produce a variety of substituted quinoline derivatives. mdpi.com Furthermore, an efficient iodine-induced [4+2] cycloaddition reaction has been proposed for the synthesis of 2-acyl quinolines from aryl ketones, aromatic amines, and 1,4-disulfide-2,5-diol. mdpi.com

A visible-light photocatalyzed peri-(3+2) cycloaddition of simple quinolines with alkynes has been reported for the synthesis of aza-acenaphthenes, showcasing an unprecedented formal cycloaddition approach. acs.org This reaction is facilitated by a commercially available iridium complex that acts as both a photosensitizer and a photoredox catalyst. acs.org

Cross-Coupling Strategies for Phenyl- and Methyl-Substituted Quinoline Scaffolds

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These methods are particularly valuable for the synthesis of aryl- and methyl-substituted quinolines.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.netyoutube.com It is a widely used and powerful method for the formation of C-C bonds and has been extensively applied to the synthesis of aryl-substituted quinolines. researchgate.netnih.govresearcher.lifenih.gov

This reaction allows for the introduction of aryl groups at various positions of the quinoline ring, provided a suitable halo-quinoline precursor is available. For example, 2,3,4-triarylquinolines can be synthesized in a one-pot operation via the palladium-catalyzed Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids. nih.gov The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for sequential or one-pot multiple arylations. nih.gov

The choice of catalyst and reaction conditions is crucial for the success of the Suzuki-Miyaura coupling. Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for the coupling of bromoquinolines with substituted phenylboronic acids, affording the corresponding aryl-substituted quinolines in high yields. researchgate.net

| Quinoline Precursor | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Palladium/tricyclohexylphosphine | 2,3,4-Triarylquinoline | nih.gov |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 6-Aryl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Substituted boronic acid | [(dppf)PdCl2] | 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehyde | nih.gov |

Besides the Suzuki-Miyaura reaction, other cross-coupling methods are also valuable for the synthesis of substituted quinolines.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.orgjk-sci.com This was the first reported catalytic cross-coupling reaction and remains a useful method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org It is particularly advantageous for the large-scale synthesis of some compounds due to the ready availability and low cost of Grignard reagents. organic-chemistry.orgwikipedia.orgacs.org The catalytic cycle is generally understood to involve oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or triflate. libretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. libretexts.orgwikipedia.org The Stille reaction has been successfully applied to the synthesis of substituted quinolones, for instance, in the coupling of 7-quinolyltriflates with functionalized stannanes. nih.gov

Regioselective Functionalization and Methylation Strategies

Direct functionalization of the quinoline core through C-H activation is a highly desirable and atom-economical strategy for introducing substituents, avoiding the need for pre-functionalized starting materials. nih.govmdpi.comnih.gov

Transition metal catalysis has emerged as a powerful tool for the regioselective C-H functionalization of quinolines. nih.govmdpi.comnih.govacs.org By carefully choosing the metal catalyst, ligands, and reaction conditions, it is possible to direct the functionalization to specific positions on the quinoline ring.

For instance, palladium-catalyzed C-H activation has been widely used for the C2-arylation of quinolines. nih.gov Rhodium catalysts have also been employed for this transformation. nih.gov The mechanism often involves a double C-H activation process. nih.gov

The presence of directing groups can steer the functionalization to other positions. For example, N-functionalities can act as directing groups for the formal C-H functionalization of quinoline derivatives at the C2, C3, and C8 positions. researchgate.net A traceless directing group strategy has been developed for the copper-catalyzed formal C7-H arylation and alkenylation of quinolines. researchgate.netnih.gov This approach allows for the introduction of substituents at the C7 position with high selectivity. nih.gov

The electronic properties of substituents already present on the quinoline ring can also influence the regioselectivity of C-H activation. For example, in rhodium-promoted C-H bond activation, a methyl group at the 3, 4, or 5-position directs activation to the 2-position, while a methyl group at the 2, 6, or 7-position directs activation to the 4-position. acs.org

| Position of Functionalization | Catalyst/Method | Directing Group/Influence | Reference |

|---|---|---|---|

| C2 | Palladium, Rhodium | Inherent reactivity | nih.gov |

| C7 | Copper | N-acyl traceless directing group | researchgate.netnih.gov |

| C2 or C4 | Rhodium | Position of existing methyl substituent | acs.org |

| C3 | Catalyst-free | De-aromative activation mode | rsc.org |

Exploring the "Magic Methyl Effect" in Quinoline Functionalization

The "Magic Methyl Effect" is not magical at all, but rather a culmination of intricate molecular interactions influenced by the unique properties of the methyl group. The introduction of a methyl group can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. These changes stem from the methyl group's small size, lipophilicity, and ability to engage in favorable van der Waals interactions within a protein's binding pocket.

In the context of quinoline derivatives, the position of the methyl substituent is crucial in determining its influence. The functionalization of the quinoline scaffold, a privileged structure in medicinal chemistry, is a key strategy in the development of new therapeutic agents. The "Magic Methyl Effect" provides a compelling rationale for the synthesis and evaluation of methylated quinoline analogues.

Detailed Research Findings

The synthesis of this compound provides a practical case study for examining advanced synthetic methodologies. A notable approach involves a three-component tandem reaction that has been reported to produce this compound in a 72% yield. This method highlights the efficiency of modern synthetic strategies in constructing complex heterocyclic systems.

To appreciate the potential "Magic Methyl Effect" of the C7-methyl group, it is instructive to compare the synthesis and properties of this compound with its parent compound, 2,4-diphenylquinoline (B373748). The synthesis of 2,4-diphenylquinoline has been achieved through various methods, including a metal-free reaction of enamides and imines.

The table below summarizes the synthetic details and spectral data for both compounds, providing a basis for understanding the structural impact of the C7-methyl group.

| Compound Name | Molecular Formula | Synthetic Method | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | C₂₂H₁₇N | Three-component tandem reaction | 72 | 8.21 (d, J=7.0 Hz, 2H), 8.08 (s, 1H), 7.82 (d, J=8.5 Hz, 1H), 7.78 (s, 1H), 7.58-7.46 (m, 8H), 7.33 (d, J=8.5 Hz, 1H), 2.60 (s, 3H) | 156.9, 149.1, 149.0, 139.8, 138.6, 129.6, 129.3, 129.2, 128.8, 128.6, 128.4, 127.6, 125.4, 123.8, 118.6, 21.8 |

| 2,4-Diphenylquinoline | C₂₁H₁₅N | Metal-free reaction of enamides and imines | - | 8.24 (d, J=8.4 Hz, 1H), 8.19 (d, J=7.3 Hz, 2H), 7.89 (d, J=8.3 Hz, 1H), 7.81 (s, 1H), 7.75–7.68 (m, 1H), 7.57–7.41 (m, 9H) | 156.85, 149.12, 148.79, 139.63, 138.38, 130.11, 129.63, 129.47, 129.30, 128.80, 128.55, 128.36, 127.55, 126.29, 125.60, 119.31 |

Data sourced from publicly available research literature.

The presence of the methyl group at the C7 position in this compound introduces a key structural change. This seemingly small addition can have significant downstream effects on the molecule's biological activity. For instance, the methyl group can enhance binding to a target protein by filling a hydrophobic pocket, thereby increasing potency. It can also block a site of metabolic attack, leading to an improved pharmacokinetic profile.

While direct comparative biological data for this compound and its non-methylated counterpart are not extensively reported in the available literature, the principles of the "Magic Methyl Effect" suggest that the C7-methyl group could significantly influence its properties. Further research is warranted to quantify these effects and fully elucidate the role of the C7-methyl group in the functionalization of the 2,4-diphenylquinoline scaffold.

Comprehensive Spectroscopic and Structural Elucidation of 7 Methyl 2,4 Diphenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum for 7-Methyl-2,4-diphenylquinoline would be expected to show distinct signals corresponding to each unique proton in the molecule. The analysis would involve examining the chemical shift (δ, in ppm) of each signal, its integration (the relative number of protons it represents), and its multiplicity (splitting pattern, e.g., singlet, doublet, multiplet), which reveals information about neighboring protons.

Aromatic Protons: Signals for the protons on the two phenyl rings and the quinoline (B57606) core would typically appear in the downfield region (approx. 7.0-8.5 ppm).

Methyl Protons: A characteristic singlet, integrating to three protons, would be expected for the methyl group at the C7 position, likely in the region of 2.4-2.6 ppm.

Quinoline Protons: The protons on the quinoline ring system (H5, H6, H8) would show specific splitting patterns based on their coupling with each other, confirming the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: A number of signals in the 120-150 ppm range would correspond to the carbons of the phenyl and quinoline rings.

Quaternary Carbons: Carbons with no attached protons (such as C2, C4, C7, and the points of attachment for the phenyl groups) would appear as singlets and can be identified with the aid of techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Methyl Carbon: The carbon of the C7-methyl group would be expected to show a signal in the upfield region, typically around 20-25 ppm.

Two-Dimensional NMR Techniques (e.g., COSY)

Correlation SpectroscopY (COSY) is a 2D NMR technique that reveals proton-proton coupling interactions. A COSY spectrum would show cross-peaks connecting signals from protons that are coupled to each other, typically on adjacent carbons. This is invaluable for tracing the connectivity of the proton network within the molecule, for instance, to confirm the relative positions of the H5, H6, and H8 protons on the quinoline ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing insight into the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of its bonds. This technique is excellent for identifying the types of bonds and functional groups within the molecule.

Analysis of Characteristic Vibrational Modes

Key vibrational modes that would be expected in the spectrum include:

Aromatic C-H Stretch: Sharp bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the methyl group would be expected just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong to medium absorptions in the 1500-1650 cm⁻¹ region are characteristic of the double bonds within the quinoline and phenyl rings.

C-H Bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) would help confirm the substitution pattern on the aromatic rings.

Without the actual spectral data, a detailed assignment of these expected features is not possible.

Mass Spectrometry in Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. For a compound with the molecular formula C₂₂H₁₇N, such as this compound, the expected exact mass is 295.1356 g/mol .

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. For this compound (C₂₂H₁₇N), HRMS would be used to confirm its calculated exact mass. The high-resolution measurement of the molecular ion peak would provide strong evidence for the presence of 22 carbon atoms, 17 hydrogen atoms, and one nitrogen atom, thereby verifying its molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or fragile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass analyzer.

For this compound, ESI-MS would typically produce a protonated molecule, [M+H]⁺, with an expected m/z value corresponding to the molecular weight plus the mass of a proton. Analysis of the fragmentation patterns produced by tandem mass spectrometry (MS/MS) can yield valuable structural information. mdpi.com Characteristic fragmentation pathways often involve the cleavage of specific bonds within the molecule, helping to confirm the connectivity of the diphenylquinoline core and the position of the methyl substituent. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related isomer, 6-Methyl-2,4-diphenylquinoline , provides significant insight into the expected structural features. The data presented in the following sections pertains to this 6-methyl isomer. nih.gov

Single-crystal X-ray diffraction analysis of 6-Methyl-2,4-diphenylquinoline revealed that it crystallizes in the orthorhombic system. nih.gov The molecules are arranged in a well-defined lattice, and the precise atomic coordinates, bond lengths, and bond angles have been determined. This technique provides an unambiguous confirmation of the compound's molecular structure. nih.gov

The key crystallographic and refinement data for 6-Methyl-2,4-diphenylquinoline are summarized in the table below. nih.gov

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₂₂H₁₇N |

| Formula Weight | 295.37 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.766 (1) |

| b (Å) | 9.851 (1) |

| c (Å) | 20.756 (2) |

| Volume (ų) | 1588.0 (3) |

| Z | 4 |

| Temperature (K) | 294 (2) |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Measured Reflections | 8562 |

| Independent Reflections | 1720 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.120 |

| Goodness-of-fit (S) | 1.04 |

| Parameters | 210 |

Data sourced from the crystallographic study of 6-Methyl-2,4-diphenylquinoline. nih.gov

The packing of molecules within the crystal lattice is governed by intermolecular non-covalent interactions. In the solid-state structure of 6-Methyl-2,4-diphenylquinoline, the most significant of these are C-H···π interactions. nih.gov These weak interactions involve hydrogen atoms from one molecule interacting with the electron-rich π-systems of the phenyl or quinoline rings of a neighboring molecule. These collective interactions are responsible for linking the individual molecules into a stable three-dimensional crystalline structure. nih.gov No classical hydrogen bonds or strong halogen interactions are observed, highlighting the importance of these weaker C-H···π forces in the crystal packing of this system.

Computational and Theoretical Insights into 7 Methyl 2,4 Diphenylquinoline Reactivity and Properties

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. For 7-Methyl-2,4-diphenylquinoline, DFT calculations provide fundamental insights into its reactivity, stability, and optical properties. These calculations are often performed as part of broader studies on larger molecular systems where this compound acts as a key structural component.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

Table 1: Frontier Orbital Characteristics of Quinoline-Based Conjugates

| Conjugate System | Role of this compound | Key Finding |

| Phenoxazine-Quinoline Conjugates | Acceptor (A) | The conjugate shows TADF properties, which are dependent on the relative energies of the frontier orbitals of the donor and acceptor components. researchgate.netacs.org |

| Donor-Acceptor Systems | Acceptor (A) | Quantum chemistry calculations are used to ensure close energy gaps between different electronic states, which is facilitated by the electronic nature of the quinoline (B57606) acceptor. iscbindia.com |

Note: This table is based on the role of this compound within larger systems, as specific HOMO-LUMO data for the isolated molecule is not available in the cited sources.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the electron density surface.

For quinoline derivatives, the nitrogen atom typically introduces a region of negative electrostatic potential, making it a potential site for electrophilic attack or hydrogen bonding. The phenyl and methyl substituents on the this compound scaffold would further influence the charge distribution across the molecule. While a specific MEP map for this compound is not provided in the search results, the general principles of charge distribution in related heterocyclic systems can be applied. The aromatic rings are generally electron-rich, while the hydrogen atoms are electron-deficient. This distribution is fundamental to how the molecule interacts with other molecules, including biological targets.

Molecular Docking Simulations in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 2,4-diphenylquinoline (B373748), might interact with a protein target.

In a study focused on a series of functionalized 2,4-diphenylquinolines as potential inhibitors of the KDM4B protein, molecular docking simulations were performed using Autodock 4.2. rsc.orgresearchgate.net This protein is implicated in the progression of prostate cancer. rsc.org The simulations aimed to predict the binding affinity and the specific mode of interaction between the quinoline derivatives and the protein's active site. The results indicated that several 2,4-diphenylquinoline compounds exhibited a high binding affinity for the KDM4B protein. rsc.orgresearchgate.net Although this compound was not specifically mentioned, this study provides a strong model for how this compound and its derivatives would likely bind to similar biological targets.

The same in silico study on 2,4-diphenylquinolines as KDM4B inhibitors identified key interaction zones that contribute to the stable binding of these ligands. rsc.org The analysis of the docking results revealed five shared interaction zones for the most promising compounds. These zones consisted of:

Three hydrophobic interaction zones: These interactions are crucial for the stability of the ligand-protein complex and are likely driven by the phenyl groups of the quinoline scaffold.

Two hydrogen bridge-type interaction zones: These hydrogen bonds are determinant in the inhibitory action of the compounds. rsc.org

The identification of these specific hydrophobic and hydrogen bonding areas provides a pharmacophore model that can be used to design more potent inhibitors based on the 2,4-diphenylquinoline scaffold.

Table 2: Key Interaction Types for 2,4-Diphenylquinoline Derivatives with KDM4B Protein

| Interaction Type | Number of Zones | Significance |

| Hydrophobic Interactions | 3 | Major contributor to binding affinity and complex stability. rsc.org |

| Hydrogen Bonding | 2 | Determinant for the inhibition of the KDM4B protein. rsc.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In the context of drug-ligand interactions, MD simulations provide insights into the stability of the complex and the dynamic behavior of the ligand within the binding site.

Conformational Dynamics and Stability of Protein-Ligand Complexes

While direct molecular dynamics (MD) simulation studies on this compound are not extensively documented, the principles of protein-ligand interactions for related quinoline and diphenylquinoxaline derivatives offer valuable insights. nih.govnih.gov MD simulations are a crucial computational tool for exploring the dynamic nature of these interactions, revealing how the flexibility of both the ligand and the protein's binding site governs the stability of the complex. scielo.br

Computational studies on other quinoline-based compounds have demonstrated that specific residues within a protein's active site are key to forming stable complexes. For instance, in studies of 4-aminoquinoline derivatives as dual inhibitors of EGFR and VEGFR-2, MD simulations identified key amino acid interactions involving residues like Met769, Lys721, and Asp1046 that are crucial for binding. nih.gov Similarly, docking studies of 2,3-diphenylquinoxaline derivatives with tubulin have shown that the binding is influenced by electron-donating and electron-withdrawing groups on the phenyl rings. nih.gov

To illustrate the types of interactions that might be observed in a hypothetical protein-ligand complex with a quinoline derivative, the following table outlines potential interacting residues and interaction types, based on studies of similar compounds.

| Interacting Residue (Example) | Interaction Type |

| Phenylalanine, Tyrosine, Tryptophan | π-π stacking |

| Leucine, Valine, Isoleucine | Hydrophobic interactions |

| Aspartate, Glutamate | Potential hydrogen bonding (with protonated quinoline N) |

| Lysine, Arginine | Cation-π interactions |

Membrane Transport and Lipid Membrane Interactions (e.g., liposome models)

The interaction of small molecules with lipid membranes is fundamental to their absorption, distribution, and ability to reach intracellular targets. While specific experimental or computational studies on the membrane transport of this compound are limited, its structural characteristics suggest a propensity for membrane interaction. The lipophilicity of a compound is a key determinant of its ability to partition into and permeate through lipid bilayers. mdpi.commdpi.com For quinoline derivatives, the introduction of a nitrogen atom generally influences lipophilicity. mdpi.com

Molecular dynamics simulations of lipid bilayers provide atomic-level insights into how small molecules interact with and traverse the membrane. mdpi.comnih.govrsc.org These simulations can reveal the preferred orientation of the molecule within the bilayer, the energy barriers to permeation, and the extent to which the molecule perturbs the lipid organization. mdpi.com For a molecule like this compound, its large hydrophobic surface area, conferred by the two phenyl rings and the quinoline core, would likely drive its partitioning into the nonpolar core of the lipid bilayer.

The predicted lipophilicity (logP) is a crucial parameter in assessing membrane interactions. Various computational methods can estimate this value. Below is a table of predicted logP values for the parent compound, 2,4-diphenylquinoline, from different sources, which provides an indication of the expected lipophilicity of this compound.

| Compound | Predicted logP (ALOGPS) | Predicted logP (ACD/Labs) | Predicted logP (ChemAxon) |

| 2,4-Diphenylquinoline | 5.5 | 5.3 | 5.1 |

Note: These are predicted values for the parent compound and may differ slightly for the 7-methyl derivative.

Quantum Chemistry Calculations for Excited State Properties

Quantum chemistry calculations are indispensable for understanding the electronic structure and photophysical properties of molecules like this compound. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict excited state energies, absorption spectra, and other photophysical parameters. q-chem.commdpi.com These theoretical investigations provide a framework for interpreting experimental spectroscopic data and understanding the nature of electronic transitions.

Prediction of Photophysical Parameters

Theoretical calculations can predict key photophysical parameters that govern the behavior of this compound upon light absorption. These parameters include the energies of the lowest singlet (S1) and triplet (T1) excited states, the oscillator strengths of electronic transitions (which relate to the intensity of absorption bands), and the nature of the molecular orbitals involved in these transitions.

For polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (PANHs), theoretical methods have been used to calculate excited state energies and correlate them with experimental observations. nih.govgeorgiasouthern.edu The introduction of a nitrogen atom into the aromatic system, as in quinoline, can significantly influence the electronic properties and excited state dynamics. georgiasouthern.edursc.orgrsc.org The phenyl substituents at the 2 and 4 positions, and the methyl group at the 7 position, will further modulate these properties through steric and electronic effects.

TD-DFT calculations on similar quinoline derivatives have been employed to analyze their UV-Vis absorption spectra. rsc.org These studies often reveal that the long-wavelength absorption bands correspond to π → π* transitions, involving intramolecular charge transfer from one part of the molecule to another. nih.govmdpi.com For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are expected to be delocalized over the π-system of the quinoline and phenyl rings. The HOMO-LUMO energy gap is a critical parameter that influences the color and reactivity of the molecule.

The following table presents hypothetical TD-DFT calculated values for a generic diphenylquinoline system to illustrate the type of data that can be obtained.

| Parameter | Predicted Value | Description |

| S0 → S1 Excitation Energy | ~3.5 eV | Energy of the lowest singlet excited state |

| Oscillator Strength (f) | ~0.2 | Intensity of the S0 → S1 transition |

| S0 → T1 Excitation Energy | ~2.8 eV | Energy of the lowest triplet excited state |

| HOMO-LUMO Gap | ~4.0 eV | Energy difference between frontier orbitals |

Note: These are illustrative values for a hypothetical diphenylquinoline and would need to be specifically calculated for this compound.

Understanding Excited State Energy Level Non-degeneracy

In molecules with low symmetry, such as this compound, the electronic energy levels in the excited state are typically non-degenerate. This means that each excited state has a distinct energy. Quantum chemistry calculations can elucidate the factors that lead to this non-degeneracy. The specific arrangement of the phenyl rings relative to the quinoline plane, along with the electronic influence of the methyl group, breaks the symmetry of the molecule.

This structural asymmetry ensures that the molecular orbitals involved in electronic transitions have different energies and spatial distributions. TD-DFT calculations can predict the energies of multiple excited states and the transitions between them. youtube.com For instance, calculations on PAHs have shown a good correlation between computed and experimentally measured singlet and triplet state energies. nih.gov The presence of the nitrogen heteroatom and the substituent groups in this compound will lead to a unique set of excited state energy levels.

The non-degeneracy of excited states is crucial for understanding the molecule's photochemistry and photophysics. It determines the pathways for relaxation from higher excited states, including internal conversion and intersystem crossing to the triplet manifold. The energy difference between the singlet and triplet states (the S1-T1 gap) is a key factor in determining fluorescence and phosphorescence quantum yields. Theoretical studies on nitrogen-containing PAHs have explored how the position of the nitrogen atom affects these excited state properties. georgiasouthern.edunih.gov

Methodological Rigor and Future Research Trajectories

Experimental Design and Assay Validation in Biological Studies

Rigorous experimental design is the cornerstone of generating reliable data on the biological activity of 7-Methyl-2,4-diphenylquinoline. The following subsections detail essential components for validating its potential as a therapeutic agent, drawing parallels from established methodologies for related quinoline (B57606) compounds.

The initial evaluation of the biological activity of this compound, particularly its potential anticancer effects, requires a standardized approach to in vitro models. The selection of appropriate cancer cell lines is crucial for determining the compound's spectrum of activity. Based on studies of analogous quinoline derivatives, a panel of well-characterized human cancer cell lines should be employed. researchgate.netnih.govnih.govnih.gov This panel allows for the assessment of activity across various cancer types.

Control experiments are fundamental to interpreting the results accurately. A typical experimental setup should include:

Vehicle Control: To account for any effects of the solvent (e.g., Dimethyl sulfoxide, DMSO) used to dissolve the test compound.

Positive Control: A well-established cytotoxic drug (e.g., Cisplatin, 5-Fluorouracil) to confirm the sensitivity of the cell lines and the validity of the assay. nih.govnih.gov

Untreated Control: To establish a baseline for cell viability and proliferation.

| Cell Line | Cancer Type | Rationale for Inclusion |

| MCF-7 | Breast Adenocarcinoma | Commonly used model for hormone-responsive breast cancer. researchgate.netnih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, a more aggressive subtype. rsc.org |

| A549 | Lung Carcinoma | Standard model for non-small cell lung cancer research. nih.gov |

| HCT-116 | Colorectal Carcinoma | A key model for colon cancer studies. nih.gov |

| MGC-803 | Gastric Cancer | Representative cell line for gastric cancer research. nih.gov |

| L1210 | Murine Leukemia | Often used for initial cytotoxicity screening. researchgate.net |

This table is interactive. Click on the headers to sort.

To quantify the biological activity of this compound, it is essential to conduct robust dose-response and inhibition studies. The primary metric derived from these studies is the half-maximal inhibitory concentration (IC50), which measures the compound's potency. nih.gov Assays should be performed in a dose- and time-dependent manner to fully characterize the compound's effect on cell proliferation.

Ensuring the reproducibility of these studies is critical. It is well-documented that IC50 values can exhibit significant variability between different laboratories and even between different experiments within the same lab. nih.gov To mitigate this, the following practices should be standardized:

Consistent Cell Culture Conditions: Maintaining uniform passage numbers, confluency, and media composition.

Standardized Assay Protocols: Using identical incubation times, compound concentrations, and detection methods (e.g., MTT, MTS assays). nih.govnih.gov

Replication: Performing each experiment with multiple technical and biological replicates.

The results should be presented as dose-response curves, from which IC50 values with confidence intervals are calculated.

| Quinoline Analog | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-Chalcone 12e | MGC-803 | 1.38 | 5-Fluorouracil | 6.22 |

| Quinoline-Chalcone 12e | HCT-116 | 5.34 | 5-Fluorouracil | 10.4 |

| Quinoline-Chalcone 12e | MCF-7 | 5.21 | 5-Fluorouracil | 11.1 |

| Quinoline Compound 91b1 | A549 | 13.98 | Cisplatin (CDDP) | 16.51 |

| Quinoline Compound 91b1 | AGS | 10.15 | Cisplatin (CDDP) | 10.74 |

This table presents example IC50 values for related quinoline derivatives to illustrate the type of data required for this compound. Data sourced from nih.gov and nih.gov.

For any compound to be a viable drug candidate, it must possess a favorable pharmacokinetic profile, a key component of which is metabolic stability. eurofinsdiscovery.com In vitro metabolic stability assays are crucial for predicting in vivo clearance. bioivt.com These assays measure the rate of disappearance of the parent compound when incubated with liver-derived enzyme systems.

Key experimental systems include:

Liver Microsomes: These preparations contain Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, and are used to assess oxidative metabolism. bioivt.com

The primary output of these assays is the intrinsic clearance (Clint), which can be used to predict the in vivo half-life. eurofinsdiscovery.com

Furthermore, assessing the potential for drug-drug interactions is a critical regulatory requirement. This is often evaluated by studying the compound's effect on major cytochrome P450 enzymes. criver.com CYP inhibition assays determine if this compound can inhibit the metabolism of other drugs, which could lead to toxicity. nuvisan.comeurofinsdiscovery.com These assays involve incubating the compound with human liver microsomes and specific probe substrates for each major CYP isoform. nih.govnih.gov

| CYP Isoform | Probe Substrate | Function/Relevance |

| CYP1A2 | Phenacetin | Metabolism of caffeine, theophylline. nih.gov |

| CYP2C9 | Tolbutamide | Metabolism of warfarin, NSAIDs. nih.gov |

| CYP2C19 | (S)-Mephenytoin | Metabolism of omeprazole, clopidogrel. nih.gov |

| CYP2D6 | Dextromethorphan | Metabolism of many antidepressants, beta-blockers. nih.gov |

| CYP3A4/5 | Midazolam, Testosterone | Metabolism of over 50% of clinical drugs. criver.comnih.gov |

This table outlines the major CYP450 isoforms and their respective probe substrates recommended for inhibition studies.

Development of Analytical Methods for Detection and Quantification

Accurate and precise analytical methods are indispensable for all stages of drug research, from chemical synthesis validation to pharmacokinetic studies. For this compound, robust chromatographic and spectroscopic methods must be developed and validated.

Chromatography is the gold standard for the separation, identification, and quantification of chemical compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of quinoline derivatives. researchgate.netscispace.com A validated method for this compound would involve optimizing several parameters:

Stationary Phase: A C18 column is typically effective. scispace.com

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). researchgate.net

Detection: A Diode-Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance for the compound.

Internal Standard: A structurally similar compound used to ensure precision in quantification.

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like quinolines. nih.gov Method development would focus on:

Column: A capillary column with a suitable stationary phase, such as DB-5MS.

Carrier Gas: An inert gas, typically helium.

Temperature Program: An optimized oven temperature gradient to ensure efficient separation from impurities or metabolites.

Detection: A Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.gov

| Technique | Typical Stationary Phase | Mobile/Carrier Phase | Common Detector |

| RP-HPLC | C18 Silica | Acetonitrile/Water/Buffer | UV/DAD, MS |

| GC | 5% Phenyl Polysiloxane (DB-5) | Helium | FID, MS |

This table summarizes typical starting conditions for developing chromatographic methods for quinoline derivatives.

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds that contain chromophores, such as the quinoline ring system. researchgate.net The aromatic structure of this compound is expected to produce characteristic absorption bands in the UV-Vis region.

For quantification, a calibration curve must be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mdpi.com The Beer-Lambert law can then be applied to determine the concentration of unknown samples. It is important to note that the solvent can influence the λmax, so the choice of solvent (e.g., ethanol, methanol, chloroform) must be consistent. mdpi.com While less selective than chromatography, UV-Vis spectroscopy is highly useful for rapid concentration determination in pure samples or for dissolution and content uniformity testing in formulation development.

Emerging Trends in Design and Synthesis of Functionalized Quinoline Derivatives

The strategic functionalization of the quinoline core is a key area of research aimed at developing molecules with tailored properties for specific applications. For this compound, the presence of a methyl group at the 7-position and two phenyl groups at the 2- and 4-positions provides a unique electronic and steric environment that can be further modified to fine-tune its characteristics.

Tailoring Photophysical Properties through Structural Modification

The inherent fluorescence of the quinoline ring system can be significantly influenced by the nature and position of its substituents. In the case of 2,4-diphenylquinoline (B373748) derivatives, the phenyl groups contribute to an extended π-conjugated system, which generally affects the absorption and emission spectra.

The introduction of substituents on the quinoline ring or the peripheral phenyl groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in fluorescence quantum yields and emission wavelengths. For instance, the position of a methoxy (-OCH3) group on the phenyl rings of 2,4-diphenylquinoline has been shown to significantly affect the photophysical and electronic properties, including the emission color and photoluminescence quantum yield (PLQY). This principle suggests that further substitution on the phenyl rings of this compound could be a viable strategy for tuning its optical properties.

Table 1: Potential Effects of Structural Modifications on the Photophysical Properties of 2,4-Diphenylquinoline Derivatives

| Structural Modification | Predicted Effect on Photophysical Properties |

| Introduction of electron-donating groups (e.g., -OCH3, -NH2) on phenyl rings | Potential for red-shifted emission and increased fluorescence quantum yield. |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) on phenyl rings | Potential for blue-shifted emission and possible fluorescence quenching. |

| Altering the position of the methyl group on the quinoline ring | Likely to cause subtle shifts in absorption and emission maxima due to changes in the electronic distribution. |

| Increasing the planarity between the quinoline and phenyl rings | May lead to enhanced fluorescence emission in the solid state. nih.gov |

Hybrid Molecular Architectures with Other Heterocycles

A growing trend in medicinal chemistry is the development of hybrid molecules, which combine two or more pharmacophores in a single entity to achieve synergistic or multi-target biological activity. The quinoline nucleus is a common component in such hybrids due to its broad spectrum of pharmacological properties. nih.govnih.gov

While no specific hybrid molecules derived from this compound have been reported, the general strategies for creating quinoline-based hybrids can be extrapolated. Common heterocyclic partners for quinoline include:

Pyrazole: Quinoline-pyrazole hybrids have been investigated for their anticancer and antimicrobial activities. researchgate.net

Thiazole: The combination of quinoline and thiazole moieties has yielded compounds with promising antibacterial, antifungal, and anticancer properties.

Triazole: Quinoline-triazole hybrids have shown potential as antitubercular agents. nih.gov

Oxadiazole: Quinoline-based oxadiazole analogues have been explored as inhibitors of the Bcl-2 protein, a target in cancer therapy. mdpi.com

The synthesis of such hybrids often involves the functionalization of the quinoline core to introduce a reactive handle, which can then be coupled with the desired heterocyclic partner. For this compound, derivatization of the phenyl rings or the quinoline nucleus itself could provide the necessary reactive sites for creating novel hybrid structures with potentially enhanced biological profiles.

Integration into Advanced Drug Delivery Systems (DDS)

The therapeutic potential of many quinoline derivatives is often limited by poor water solubility and bioavailability. researchgate.net Advanced drug delivery systems (DDS) offer a promising approach to overcome these challenges by encapsulating the active compound in a nanocarrier. mdpi.com The integration of hydrophobic molecules like this compound into DDS could enhance their therapeutic efficacy.

Various types of nanocarriers are being explored for the delivery of therapeutic agents, including:

Lipid-based Nanoparticles: These include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). nih.govmdpi.comresearchgate.net Their lipidic nature makes them suitable for encapsulating hydrophobic drugs. The preparation of these nanoparticles often involves techniques like high-pressure homogenization or microemulsion methods. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate drugs, offering controlled release profiles.

Chitosan-based Nanoparticles: Chitosan, a natural polymer, has been used to prepare nanoparticles for drug delivery. For instance, chitosan-quinoline nanoparticles have been developed as pH-responsive nanocarriers. nih.gov

The functionalization of these nanocarriers with targeting ligands can further improve the specific delivery of the encapsulated drug to the desired site of action, thereby reducing systemic toxicity. mdpi.com While specific studies on the formulation of this compound into DDS are not available, the existing knowledge on encapsulating hydrophobic quinoline derivatives provides a solid foundation for future research in this area. mdpi.com The development of a nanoformulation for this compound could significantly enhance its potential for various therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Methyl-2,4-diphenylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedländer annulation or transition-metal-catalyzed cross-coupling reactions. For example, ferrocene-substituted analogs are synthesized via palladium-catalyzed coupling of 7-methylquinoline precursors with aryl halides, achieving yields of 60–75% under inert atmospheres (e.g., argon) . Optimization strategies include:

- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to improve regioselectivity.

- Temperature control : Maintaining 80–100°C to balance reaction rate and by-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for quinoline protons; δ 2.5–2.7 ppm for methyl groups). Use DEPT-135 to confirm quaternary carbons .

- IR Spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and C-H bending (~750 cm⁻¹) for quinoline rings .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .

Q. How are preliminary biological activities of this compound derivatives assessed?

- Methodological Answer :

- In vitro assays : Screen for acetylcholinesterase inhibition (relevant to Alzheimer’s research) using Ellman’s method. IC₅₀ values are compared against donepezil as a positive control .

- Cytotoxicity testing : Use MTT assays on HEK-293 cells to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Verify enzyme concentrations (e.g., 0.2 U/mL acetylcholinesterase) and incubation times (30 min at 37°C) to minimize variability .

- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to exclude confounding effects from impurities .

- Structural analogs : Compare activity trends across derivatives (e.g., 2,4-diphenyl vs. 2-ferrocenyl substitutions) to identify critical pharmacophores .

Q. What strategies improve regioselectivity in the synthesis of this compound analogs?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control functionalization at the 2- and 4-positions .

- Microwave-assisted synthesis : Reduce reaction times (30–60 min vs. 12 h conventional) while maintaining yields >70% .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

Q. How can computational methods predict structure-activity relationships (SARs) for quinoline derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with catalytic triad residues .

- QSAR modeling : Develop regression models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps to correlate with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.